molecular formula C9H8O2S B13155755 Ethyl 3-(thiophen-3-yl)prop-2-ynoate

Ethyl 3-(thiophen-3-yl)prop-2-ynoate

Cat. No.: B13155755
M. Wt: 180.23 g/mol
InChI Key: MBPBYAXJHCDJNB-UHFFFAOYSA-N
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Description

Ethyl 3-(thiophen-3-yl)prop-2-ynoate is an organic compound with the molecular formula C₉H₈O₂S It features a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(thiophen-3-yl)prop-2-ynoate typically involves the reaction of thiophene derivatives with propargyl esters. One common method includes the use of sodium hydroxide and N-benzyl-N,N,N-triethylammonium chloride in diethyl ether and water . Another method involves the use of ethanol under inert atmosphere conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar laboratory procedures, scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(thiophen-3-yl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 3-(thiophen-3-yl)prop-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(thiophen-3-yl)prop-2-ynoate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiophene ring and the ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate
  • Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate
  • Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate

Comparison: Ethyl 3-(thiophen-3-yl)prop-2-ynoate is unique due to its specific structural features, including the thiophene ring and the propargyl ester group. These features confer distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C9H8O2S

Molecular Weight

180.23 g/mol

IUPAC Name

ethyl 3-thiophen-3-ylprop-2-ynoate

InChI

InChI=1S/C9H8O2S/c1-2-11-9(10)4-3-8-5-6-12-7-8/h5-7H,2H2,1H3

InChI Key

MBPBYAXJHCDJNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CSC=C1

Origin of Product

United States

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